molecular formula C16H13N5O3S B12053851 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478256-54-1

5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053851
CAS No.: 478256-54-1
M. Wt: 355.4 g/mol
InChI Key: ODFHWLRSQUHCHV-LICLKQGHSA-N
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Description

5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole, featuring a methoxyphenyl substituent at position 5 and a 2-nitrobenzylidene moiety at position 2. The thiol group at position 3 enhances its reactivity, enabling coordination with metal ions and participation in redox reactions. This compound is synthesized via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-nitrobenzaldehyde in the presence of glacial acetic acid, following methodologies analogous to those described for related triazole derivatives . Its structural uniqueness lies in the electron-withdrawing nitro group and electron-donating methoxy group, which modulate electronic properties and biological activity.

Properties

CAS No.

478256-54-1

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-14-9-5-3-7-12(14)15-18-19-16(25)20(15)17-10-11-6-2-4-8-13(11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

ODFHWLRSQUHCHV-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is typically synthesized via cyclization reactions involving dithiocarbazates or thiosemicarbazides. Key steps include:

  • Preparation of 4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol

    • Step 1: Condensation of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    • Step 2: Reaction with carbon disulfide (CS₂) in alkaline medium (e.g., KOH) to yield potassium dithiocarbazate.

    • Step 3: Cyclization with hydrazine hydrate under reflux to form the triazole-thiol core.

    Reaction Conditions :

    ParameterValueSource
    SolventEthanol/H₂O
    TemperatureReflux (80–100°C)
    Time3–8 hours
    Yield39–42%

    Mechanistic Insight :
    Cyclization occurs via nucleophilic attack by hydrazine on the dithiocarbazate intermediate, forming the triazole ring and releasing H₂S gas.

Functionalization with Methoxyphenyl Group

The 5-position of the triazole ring is substituted with a 2-methoxyphenyl group. This is achieved during the initial hydrazide formation step using 2-methoxybenzoic acid.

Schiff Base Formation

Condensation with 2-Nitrobenzaldehyde

The amino group at the 4-position of the triazole core undergoes Schiff base formation with 2-nitrobenzaldehyde.

  • Reaction Components :

    • 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (core)

    • 2-Nitrobenzaldehyde

    • Acid catalyst (e.g., H₂SO₄)

  • Procedure :

    • Mix the triazole-thiol with 2-nitrobenzaldehyde in ethanol.

    • Add a few drops of concentrated sulfuric acid and reflux for 3–4 hours.

    Key Observations :

    • The reaction proceeds via dehydration, forming a double bond between the nitrogen and carbon of the aldehyde.

    • The nitro group at the ortho position enhances electrophilicity, favoring nucleophilic attack by the amino group.

Optimization Strategies

FactorImpact on Yield/SelectivityOptimal ValueSource
SolventPolar aprotic solvents (e.g., ethanol) improve solubilityEthanol/H₂O mixtures
CatalystAcidic conditions accelerate condensationH₂SO₄ (0.1–0.5%)
TemperatureHigher temps (>80°C) risk decomposition80°C

Characterization and Purification

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • N–H stretch : Absent (due to Schiff base formation).

  • C=S stretch : ~943 cm⁻¹ (from triazole-thiol).

  • Aromatic C–H : ~3000–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :

    • δ 7.5–8.7 ppm: Aromatic protons (methoxyphenyl and nitrobenzylidene).

    • δ 14.6 ppm: Thiol proton (S–H).

    • δ 8.7 ppm: Schiff base proton (N=CH).

Purification Methods

  • Recrystallization : Ethanol or DMF/H₂O mixtures.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Variations

Alternative Synthetic Routes

  • One-Pot Synthesis :

    • Direct condensation of 2-methoxybenzoic acid derivatives with 2-nitrobenzaldehyde and CS₂ in alkaline conditions.

    • Yield: Lower compared to stepwise methods (~30–40%).

  • Microwave-Assisted Synthesis :

    • Accelerated cyclization under microwave irradiation (e.g., 150°C, 15–30 minutes).

Stability Considerations

  • Thiol Group : Susceptible to oxidation; store under inert atmosphere.

  • Nitro Group : Light-sensitive; protect from UV exposure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Activity :
    • Nitro Groups : The 2-nitrobenzylidene substituent in the target compound confers moderate alkaline phosphatase inhibition (IC₅₀ = 4.89 µM), whereas the 3-nitrobenzylidene analogue exhibits stronger antibacterial activity (MIC = 0.132 mM) .
    • Halogenated Derivatives : Chlorine substitution (e.g., 2-chlorophenyl) enhances antibacterial potency but may increase toxicity, as seen with the dichlorobenzylidene derivative (LD₅₀ = 1190 mg/kg) .
    • Methoxy Groups : Methoxy substituents improve solubility and reduce cytotoxicity, making them favorable for drug design .

Toxicity and Pharmacokinetics

  • The target compound’s methoxy group likely reduces acute toxicity compared to dichlorobenzylidene derivatives, which fall into toxicity Class IV (LD₅₀ = 1190 mg/kg) .
  • Computational QSAR models predict low hepatotoxicity for methoxy-substituted triazoles, aligning with their safer pharmacological profiles .

Biological Activity

5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13N5O3S
  • CAS Number : 478257-00-0
  • SMILES Notation : COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-]

The compound features a methoxyphenyl group and a nitrobenzylidene moiety, contributing to its unique biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds similar to 5-(2-methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown effectiveness against various bacterial strains.

Microbial Strain Activity
Staphylococcus aureusHigh susceptibility
Escherichia coliModerate susceptibility
Candida albicansEffective antifungal activity

Studies have highlighted that the presence of the methoxy group enhances the compound's activity against Staphylococcus aureus and Candida albicans .

Antifungal Activity

The antifungal properties of this compound are notable. A study demonstrated that triazole derivatives exhibit potent antifungal effects against Candida species. The mechanism is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anticancer Potential

Recent investigations into the anticancer potential of triazole derivatives have shown promising results. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.

Cancer Cell Line IC50 (µM)
HT29 (Colorectal cancer)15
MCF7 (Breast cancer)20

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Sameliuk et al. evaluated various triazole derivatives for their antimicrobial properties. The results indicated that compounds with a methoxyphenyl substituent had enhanced activity against Staphylococcus aureus and Mycobacterium fortuitum .
  • Cytotoxicity Assessment : Research involving the HT29 cell line revealed that 5-(2-methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol significantly inhibited cell proliferation at concentrations lower than those required for standard chemotherapeutics .

Q & A

Basic Question: What are the foundational synthetic routes for 5-(2-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

Answer:
The synthesis typically involves a multi-step process starting with the formation of the 1,2,4-triazole-3-thiol core. A common approach includes:

Condensation reactions : Reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form the triazole-thione intermediate .

Mannich reactions : Introducing substituents via three-component reactions with aldehydes (e.g., 2-nitrobenzaldehyde) and amines. This step attaches the 2-nitrobenzylidene group .

Aminomethylation : Optimizing reaction conditions (e.g., temperature, solvent polarity) to achieve high regioselectivity for the 4-position substitution .

Key characterization methods include FT-IR for thiol (-SH) detection (2500–2600 cm⁻¹) and NMR for verifying substitution patterns.

Basic Question: How is the purity of this compound validated in synthetic workflows?

Answer:
Purity is assessed via:

  • Chromatography : HPLC or TLC with UV detection at 254 nm to monitor unreacted intermediates .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .
  • Melting point consistency : Deviations >2°C indicate impurities .

For advanced validation, high-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Advanced Question: How can solvent polarity and temperature be optimized to improve reaction yield during the Mannich step?

Answer:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole-thiol, improving yields to ~75–85% compared to non-polar solvents (toluene: ~40–50%) .
  • Temperature control : Reactions at 60–80°C reduce side-product formation (e.g., Schiff base hydrolysis) while maintaining reaction kinetics. Higher temperatures (>100°C) degrade the nitrobenzylidene group .
  • Catalytic additives : Trace acetic acid (0.5–1 mol%) accelerates imine formation without competing side reactions .

Advanced Question: How are contradictions in spectral data (e.g., NMR vs. XRD) resolved for structural confirmation?

Answer:

  • XRD vs. NMR : X-ray crystallography (XRD) provides definitive proof of regiochemistry (e.g., 4-position substitution) and planarity of the nitrobenzylidene group. Discrepancies in NMR chemical shifts (e.g., unexpected aromatic splitting) are reconciled by comparing experimental XRD bond angles with DFT-calculated structures .
  • Dynamic effects : Rotameric equilibria in solution (observed in NMR) may mask true solid-state configurations. Low-temperature NMR (-40°C) or DOSY experiments can resolve these ambiguities .

Advanced Question: What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

Answer:

  • Analog synthesis : Systematically varying substituents (e.g., replacing 2-methoxyphenyl with fluorophenyl) to assess effects on bioactivity. For example, fluorinated analogs show enhanced metabolic stability .
  • Toxicity screens : Acute toxicity (LD₅₀) is evaluated in vitro (e.g., HepG2 cells) using MTT assays. Compounds with EC₅₀ >100 μM are prioritized for in vivo studies .
  • Computational modeling : Docking studies with target proteins (e.g., cyclooxygenase-2) identify critical hydrogen bonds between the triazole-thiol and active-site residues .

Advanced Question: How do researchers address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Synthesizing phosphate or acetylated derivatives that hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) improves bioavailability by 3–5-fold .

Advanced Question: What methods are employed to study metal coordination complexes of this compound?

Answer:

  • Spectrophotometric titration : Monitoring UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) upon addition of metal ions (Cu²⁺, Co²⁺) .
  • Magnetic susceptibility : SQUID measurements for paramagnetic complexes (e.g., µeff ~1.73 BM for Cu²⁺) confirm octahedral vs. square-planar geometries .
  • Single-crystal XRD : Resolves coordination modes (e.g., N,S-bidentate vs. monodentate) and bond-length trends (e.g., M–S vs. M–N distances) .

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